molecular formula C16H15N5O3 B2744872 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879470-29-8

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2744872
M. Wt: 325.328
InChI Key: NXZDBBRULYSPSJ-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of purine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research. Ro 31-8220 is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in signal transduction pathways in cells.

Scientific Research Applications

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a useful tool for studying the role of PKC in various cellular processes. 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been used to study the role of PKC in cell proliferation, apoptosis, differentiation, and migration. It has also been used to investigate the signaling pathways involved in cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism Of Action

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 inhibits the activity of PKC by binding to the catalytic domain of the enzyme. PKC plays important roles in signal transduction pathways by phosphorylating target proteins, which can activate or inhibit their function. By inhibiting PKC, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 can modulate these signaling pathways and affect various cellular processes.

Biochemical And Physiological Effects

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to promote differentiation and inhibit migration of various cell types. In addition, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.

Advantages And Limitations For Lab Experiments

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 is a useful tool for studying the role of PKC in various cellular processes. Its potent inhibitory activity and selectivity for PKC make it a valuable reagent for investigating PKC signaling pathways. However, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are many future directions for the study of 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220. One area of research is the development of more selective inhibitors of PKC that can avoid off-target effects. Another area of research is the investigation of the role of PKC in disease states, such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 and related compounds could lead to the discovery of novel PKC inhibitors with improved properties.

Synthesis Methods

6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 is synthesized by condensing 3-methoxybenzaldehyde with 4,7-dimethyl-1H-purine-2,6-dione in the presence of ammonium acetate and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220. The synthesis of 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield of the final product.

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-8-20-12-13(19(2)16(23)18-14(12)22)17-15(20)21(9)10-5-4-6-11(7-10)24-3/h4-8H,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZDBBRULYSPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

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